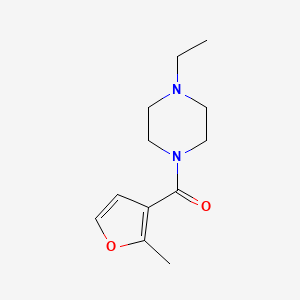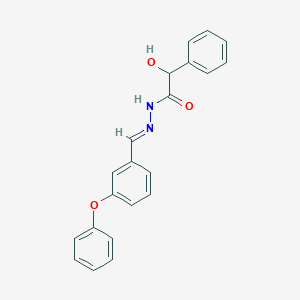![molecular formula C15H14ClFN2O B5877755 N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across cell membranes.
Mechanism of Action
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 inhibits the activity of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein by binding to a specific site on the protein, known as the ATP-binding site. This binding prevents the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein from opening and allowing chloride ions to pass through the cell membrane. As a result, the transport of chloride ions is reduced, leading to improved mucus clearance in the lungs and other potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been shown to improve chloride transport and mucus clearance in the lungs of cystic fibrosis patients. This compound has also been shown to reduce the growth of cysts in polycystic kidney disease and reduce fluid secretion in secretory diarrhea. N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been well-tolerated in animal studies and has shown minimal toxicity.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been shown to be a potent inhibitor of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein and has potential therapeutic applications for cystic fibrosis and other diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential to bind to other proteins. Researchers must take these limitations into account when designing experiments using N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172.
Future Directions
Future research on N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 should focus on optimizing its pharmacokinetics and pharmacodynamics for use in humans. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, researchers should investigate the potential use of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, more research is needed to understand the long-term effects of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 on the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein and other proteins in the body.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 involves the reaction of 2-chloroaniline with 4-fluorobenzyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to yield N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been shown to inhibit the activity of the N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea protein, which is defective in cystic fibrosis patients, leading to improved chloride transport and mucus clearance in the lungs. N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZIMRBKFFTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)


![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate](/img/structure/B5877721.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)